Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid
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Overview
Description
Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid is a boron-containing compound characterized by the presence of two oxazoline rings attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid typically involves the reaction of 3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the oxazoline rings to other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound can be used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid involves its interaction with various molecular targets. The oxazoline rings and boron atom can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound can form stable complexes with other molecules, enhancing its utility in various applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the oxazoline rings, making it less versatile in certain reactions.
3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenylboronic acid: Similar structure but lacks the bis-phenyl configuration, affecting its reactivity and applications.
Uniqueness
Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid is unique due to the presence of two oxazoline rings, which enhance its reactivity and allow for the formation of more complex structures. This makes it particularly valuable in advanced organic synthesis and materials science .
Properties
CAS No. |
872495-53-9 |
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Molecular Formula |
C22H25BN2O3 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
bis[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]borinic acid |
InChI |
InChI=1S/C22H25BN2O3/c1-21(2)13-27-19(24-21)15-7-5-9-17(11-15)23(26)18-10-6-8-16(12-18)20-25-22(3,4)14-28-20/h5-12,26H,13-14H2,1-4H3 |
InChI Key |
MMMPBUSVEYXTQL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC(CO2)(C)C)(C3=CC(=CC=C3)C4=NC(CO4)(C)C)O |
Origin of Product |
United States |
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